Carnitinamide

Description

Historical Context of Carnitine and Related Amide Analogs

The story of Carnitinamide is intrinsically linked to the discovery and study of carnitine. L-carnitine was first isolated from meat extract in 1905. sci-hub.se Its essential role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, was established decades later. sci-hub.se This discovery spurred extensive research into carnitine's biosynthesis, metabolism, and therapeutic potential.

In the pursuit of efficient methods for producing enantiomerically pure L-carnitine, various chemical synthesis and resolution techniques were developed. It was within this context that carnitine's amide analogs, including this compound, emerged as important players. Racemic mixtures of DL-carnitinamide became key intermediates in processes designed to separate the biologically active L-isomer from the inactive or even inhibitory D-isomer. researchgate.netgoogleapis.com For instance, classic resolution methods have utilized D-(+)-camphoric acid to resolve a racemic mixture of DL-carnitinamide, yielding L-(-)-carnitinamide which is then hydrolyzed to produce L-(-)-carnitine. researchgate.netgoogleapis.com This highlights that the initial interest in this compound was primarily as a precursor in the industrial production of L-carnitine.

Structural Classification and Nomenclature of this compound

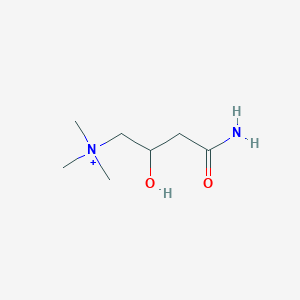

This compound is a quaternary ammonium (B1175870) compound and a derivative of carnitine. nih.gov Structurally, it shares the same core structure as carnitine but with a key difference in the functional group at one end of the molecule. Where carnitine has a carboxyl group (-COOH), this compound possesses a carboxamide group (-CONH2). nih.gov This seemingly small change significantly alters the molecule's chemical properties.

The systematic IUPAC name for this compound is (4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium. nih.gov It exists as two stereoisomers, L-Carnitinamide and D-Carnitinamide, due to the chiral carbon atom bonded to the hydroxyl group.

Below is a data table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium | nih.gov |

| Molecular Formula | C7H17N2O2+ | nih.gov |

| Molecular Weight | 161.22 g/mol | nih.gov |

| CAS Number | 16630-38-9 | nih.gov |

| ChEBI ID | 48604 | nih.gov |

Conceptual Framework: this compound in the Context of Biochemical Research

This compound's role in biochemical research is primarily centered on its position as a synthetic intermediate and a substrate for specific enzymatic reactions. It is not typically studied for its direct biological effects in the same way as L-carnitine or acetyl-L-carnitine. Instead, its significance lies in the pathways it enables for both the production and understanding of carnitine metabolism.

A Precursor in L-Carnitine Synthesis: As mentioned, DL-carnitinamide is a crucial intermediate in the chemical resolution processes for manufacturing L-carnitine. researchgate.netcphi-online.com The ability to efficiently separate the D- and L-enantiomers of this compound and subsequently hydrolyze the L-form to L-carnitine has been a significant focus of industrial and chemical research. researchgate.net

A Substrate for Enzymatic Activity: The existence of the enzyme carnitinamidase (EC 3.5.1.73) underscores the biochemical relevance of this compound. This enzyme catalyzes the hydrolysis of L-carnitinamide to L-carnitine and ammonia. The systematic name for this enzyme is L-carnitinamide amidohydrolase. The discovery and characterization of carnitinamidase have opened avenues for enzymatic and microbial production of L-carnitine, offering a potential alternative to purely chemical synthesis routes.

A Tool in Chiral Chemistry: The stereoisomers of this compound serve as valuable chiral building blocks in organic synthesis. The resolution of racemic this compound and the subsequent use of the pure enantiomers in further chemical transformations demonstrate its utility in creating other stereospecific molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16630-38-9 |

|---|---|

Molecular Formula |

C7H17N2O2+ |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium |

InChI |

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1 |

InChI Key |

KWIXGIMKELMNGH-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CC(CC(=O)N)O |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)N)O |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Control of Carnitinamide and Its Derivatives

Synthetic Routes to Carnitinamide and Related Chiral Compounds

The preparation of enantiomerically pure this compound is primarily achieved through two main strategies: the direct enantioselective synthesis from chiral precursors or the resolution of a racemic mixture.

Racemic Synthesis and Optical Resolution Techniques of this compound Salts

The synthesis of this compound from achiral starting materials typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. libretexts.org The separation of these enantiomers, a process known as optical resolution, is a critical step to obtain the biologically active form. wikipedia.orgmolaid.comlibretexts.org

The most common method for resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.orgmolaid.com Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orgspcmc.ac.in

For the resolution of racemic this compound, chiral acids are often employed as resolving agents. A well-established process utilizes D-camphoric acid to resolve a racemic mixture of D,L-carnitinamide. This results in the formation of diastereomeric salts, L-(-)-carnitinamide D-camphorate and D-(+)-carnitinamide D-camphorate, which can be separated based on their differential solubility. google.com Similarly, derivatives of tartaric acid, such as di-p-toluoyltartaric acid, are effective resolving agents for obtaining enantiomerically pure amines and their precursors. mdpi.com After separation, the chiral resolving agent is removed to yield the pure enantiomer of this compound.

An alternative to classical resolution is preferential crystallization, also known as resolution by entrainment. This technique has been successfully applied to this compound chloride, taking advantage of the fact that it forms a conglomerate (a mechanical mixture of enantiomeric crystals). This method can be highly efficient and avoids the need for a stoichiometric chiral resolving agent. researchgate.net

Table 1: Chiral Resolving Agents for Amines and Precursors

| Resolving Agent | Type of Compound Resolved | Principle |

| D-Camphoric Acid | Racemic amides (e.g., this compound) | Formation of diastereomeric salts with different solubilities. |

| (+)-Tartaric Acid Derivatives | Racemic bases/amines | Formation of diastereomeric salts allowing for separation by crystallization. mdpi.comspcmc.ac.in |

| (-)-Malic Acid | Racemic bases/amines | Formation of diastereomeric salts. molaid.com |

| (-)-Mandelic Acid | Racemic bases/amines | Formation of diastereomeric salts. molaid.com |

Derivatization of this compound for Synthetic Utility and Subsequent Characterization

The chemical modification of this compound and its parent compound, carnitine, yields a wide range of derivatives with diverse applications. A significant class of these are the acyl-carnitine derivatives, which are important for their biological roles and as synthetic targets. researchgate.nettsijournals.com

The synthesis of acyl-carnitine derivatives can be achieved by O-acylation of carnitine chloride. researchgate.nettsijournals.com This typically involves reacting carnitine chloride with an appropriate carboxylic acid or its corresponding acid chloride. spcmc.ac.in For instance, a series of acyl-carnitine derivatives, including cis-5- and trans-5-tetradecenoyl carnitine, have been synthesized. These compounds were thoroughly characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS), and Liquid Chromatography/Mass Spectrometry (LC/MS). researchgate.nettsijournals.com

Another important class of derivatives are the long-chain alkyl acyl carnitine esters, which have been synthesized for their potential use as biodegradable cationic lipids in gene delivery. nih.gov The synthesis of these compounds involves the esterification of the carboxyl group and acylation of the hydroxyl group of carnitine. The resulting derivatives, such as myristyl 3-myristoyloxy-4-trimethylammonium butyrate (B1204436) chloride, have been characterized by methods including differential scanning calorimetry (DSC) and particle size analysis. nih.gov

Furthermore, N-acyl derivatives of this compound can be prepared. For example, various N-(arylcarbamothioyl)cyclohexanecarboxamides have been synthesized and characterized by elemental analysis, IR spectroscopy, and 1H-NMR. mdpi.com While not directly this compound derivatives, these syntheses demonstrate the general routes to N-acylated amides.

Table 2: Representative 1H NMR Data for a Synthesized Acylcarnitine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N(CH₃)₃ | 3.20 | s | - |

| CH₂-N | 3.85 | m | - |

| CH-OH | 4.60 | m | - |

| CH₂-COO | 2.50 | d | 6.0 |

| Acyl-CH₂ | 2.30 | t | 7.5 |

| Acyl-CH₃ | 0.90 | t | 7.0 |

| Note: This is a representative table based on typical chemical shifts for acylcarnitines and does not correspond to a specific compound from the cited literature. |

Mechanistic Studies of this compound Chemical Transformations

The study of reaction mechanisms provides a deeper understanding of the chemical behavior of this compound and its derivatives, enabling the design of new synthetic pathways.

Intramolecular Rearrangement Reactions Involving this compound

A notable intramolecular rearrangement involving a this compound derivative is a reaction analogous to the Hofmann rearrangement. orgoreview.comwikipedia.orghiralalpaulcollege.ac.inmasterorganicchemistry.com This reaction is initiated by the chlorination of the amide nitrogen of this compound chloride. researchgate.net The resulting N-chlorothis compound chloride, upon treatment with a base, undergoes a rearrangement. researchgate.net

The mechanism proceeds through the formation of an N-haloamide anion, which then rearranges with the migration of the alkyl group from the carbonyl carbon to the nitrogen, displacing the halide ion to form a β-hydroxyisocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This rearrangement is a concerted, intramolecular process where the configuration of the migrating chiral center is retained. doubtnut.com

Cyclization Pathways from this compound Precursors

The β-hydroxyisocyanate intermediate formed during the Hofmann-type rearrangement of N-chlorothis compound is highly reactive and undergoes a subsequent intramolecular cyclization. researchgate.net The hydroxyl group attacks the isocyanate carbon, leading to the formation of a five-membered heterocyclic ring. researchgate.net

This specific pathway results in the formation of 5-trimethylammoniomethyl-2-oxazolidinone chloride. researchgate.net This transformation from this compound chloride is a key example of how a linear precursor can be converted into a cyclic structure through a sequence of rearrangement and cyclization. researchgate.net

Furthermore, carnitine derivatives, which are closely related to this compound, can be converted into stereoisomerically pure (S)- and (R)-β-substituted-γ-butyrolactones through an intramolecular nucleophilic displacement. researchgate.net For instance, (R)-N-Benzyloxythis compound can yield a mixture of a pyrrolidinone and a furanoyl imidate, demonstrating alternative cyclization pathways. researchgate.net

Functional Group Interconversions of this compound Scaffolds

The this compound scaffold, characterized by its chiral β-hydroxy-γ-trimethylammonium-butyramide structure, offers multiple sites for chemical modification. Functional group interconversions are pivotal in diversifying the molecular architecture of this compound, leading to the synthesis of various derivatives and related compounds. These transformations primarily target the amide, hydroxyl, and trimethylammonium moieties.

Transformations of the Amide Group

The primary amide of this compound is a key site for functionalization. One notable transformation involves the chlorination of the amide nitrogen. Treatment of this compound chloride with a chlorinating agent, such as sodium dichloroisocyanurate (NaDCC), yields the corresponding N-chloroamide derivative. researchgate.net This intermediate is susceptible to base-induced rearrangement. When treated with a base, the initially formed carnitinechloramide inner salt undergoes a Hoffmann rearrangement. The resulting β-hydroxyisocyanate intermediate rapidly undergoes intramolecular cyclization to produce 5-trimethylammoniomethyl-2-oxazolidinone chloride. researchgate.netresearchgate.net This reaction sequence effectively converts the primary amide into a cyclic carbamate (B1207046) structure.

Further transformations can be performed on this compound derivatives. For instance, (R)-N-Benzyloxycarnitineamide can be converted into a mixture of a pyrrolidinone derivative (11% yield) and a furanoyl imidate derivative (50% yield) under specific reaction conditions. researchgate.net

Modifications of the Hydroxyl and Carboxyl Groups

The hydroxyl group of the this compound scaffold can undergo conventional reactions such as acylation. In a multi-step conversion of D-(+)-carnitinamide to L-(-)-carnitine, the hydroxyl group of an esterified this compound derivative is acylated. google.com This acylation is typically carried out in an inert anhydrous solvent like methylene (B1212753) chloride or acetonitrile, using an acylating agent such as the chloride of the desired acyl group in pyridine. google.com

The amide group itself can be hydrolyzed to a carboxylic acid. The classic resolution of D,L-carnitinamide yields L-(-)-carnitinamide, which is then hydrolyzed to produce L-(-)-carnitine. google.com A more complex pathway involves first converting D-(+)-carnitinamide to its corresponding ester, for example, by using an alkanol with acid catalysis (e.g., gaseous HCl or concentrated H₂SO₄). google.com Following other modifications, this ester group is ultimately converted back into a carboxyl group to yield a carnitine derivative. google.com

Interconversions of the Trimethylammonium Group

The quaternary trimethylammonium group can also be modified. The trimethylaminomethyl substituent on the 5-position of the 2-oxazolidinone (B127357) ring (derived from this compound) can be sequentially demethylated. researchgate.net Microwave-assisted demethylation in N,N-dimethylformamide (DMF) converts the trimethylaminomethyl group into a dimethylaminomethyl group. researchgate.netresearchgate.net Subsequent treatment with α-chloroethyl chloroformate followed by decomposition of the resulting α-chloroethyl carbamate affords the methylaminomethyl group. This sequence of reactions has been successfully applied to both (S)- and (R)-carnitinamide chloride without causing racemization, yielding enantiomerically pure 5-aminomethyl-2-oxazolidinones that are mono-, di-, or tri-methylated at the exocyclic nitrogen. researchgate.netresearchgate.net

The following table summarizes key functional group interconversions performed on this compound scaffolds.

| Starting Material | Reagent(s) / Conditions | Functional Group Transformed | Resulting Functional Group(s) | Product(s) | Reference(s) |

| This compound chloride | 1. Sodium dichloroisocyanurate (NaDCC) 2. Base | Primary Amide (-CONH₂) | Cyclic Carbamate | 5-Trimethylammoniomethyl-2-oxazolidinone chloride | researchgate.net, researchgate.net |

| D-(+)-Carnitinamide | Alkanol, Acid catalyst (e.g., HCl, H₂SO₄) | Primary Amide (-CONH₂) | Ester (-COOR) | D-(+)-Carnitine ester | google.com |

| D-(+)-Carnitine ester | Acylating agent (e.g., Acyl chloride), Pyridine | Hydroxyl (-OH) | Acyl (-OCOR) | Acylated D-(+)-Carnitine ester | google.com |

| (R)-N-Benzyloxycarnitineamide | Reaction conditions not specified | Amide (-CONH-Bn) | Pyrrolidinone and Furanoyl Imidate | Pyrrolidinone derivative and Furanoyl imidate derivative | researchgate.net |

| 5-Trimethylammoniomethyl-2-oxazolidinone | N,N-dimethylformamide (DMF), Microwave | Trimethylaminomethyl (-CH₂N⁺(CH₃)₃) | Dimethylaminomethyl (-CH₂N(CH₃)₂) | 5-Dimethylaminomethyl-2-oxazolidinone | researchgate.net, researchgate.net |

| 5-Dimethylaminomethyl-2-oxazolidinone | α-chloroethyl chloroformate | Dimethylaminomethyl (-CH₂N(CH₃)₂) | Methylaminomethyl (-CH₂NHCH₃) | 5-Methylaminomethyl-2-oxazolidinone | researchgate.net, researchgate.net |

Biochemical Pathways and Metabolic Interconversions Involving Carnitinamide

Carnitinamide in Carnitine Biosynthesis Pathways (e.g., in non-human biological systems or proposed intermediates)

In endogenous biological systems of mammals, L-carnitine is synthesized from the essential amino acids lysine (B10760008) and methionine. oregonstate.edu The established pathway involves the conversion of ε-N-trimethyllysine through a series of enzymatic steps to the final product, L-carnitine, with γ-butyrobetaine being the immediate precursor. oregonstate.eduwikipedia.orgnih.gov This natural biosynthetic pathway does not typically feature this compound as an intermediate. wikipedia.orgnih.gov

However, this compound serves as a key synthetic precursor in various industrial and biotechnological processes for producing L-carnitine. researchgate.netcphi-online.com These methods often utilize racemic mixtures, such as D,L-carnitinamide, as a starting material for biotransformations. nih.gov In this context, this compound is an intermediate in a synthetic, rather than a natural, pathway, where it is subsequently converted to the biologically active L-carnitine. google.com For instance, the resolution of this compound chloride through preferential crystallization is a method employed to obtain the desired stereoisomer for carnitine synthesis. researchgate.net

Enzymatic Transformations of this compound (e.g., amide hydrolysis)

The primary enzymatic transformation involving this compound is its hydrolysis into L-carnitine and ammonia. This reaction is catalyzed by a specific enzyme known as carnitinamidase (EC 3.5.1.73). wikipedia.orgqmul.ac.uk This enzyme belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.org

The systematic name for this enzyme is L-carnitinamide amidohydrolase. wikipedia.orgqmul.ac.uk Its catalytic action is stereospecific, as it acts on L-carnitinamide but not on the D-isomer, D-carnitinamide. qmul.ac.ukgenome.jp This specificity is crucial for biotechnological processes that aim to produce pure L-carnitine from racemic mixtures. nih.gov The enzymatic reaction is as follows:

L-carnitinamide + H₂O ⇌ L-carnitine + NH₃ wikipedia.orgqmul.ac.ukmodelseed.org

Table 1: Properties of Carnitinamidase (EC 3.5.1.73)

| Property | Description | Source(s) |

|---|---|---|

| Accepted Name | Carnitinamidase | qmul.ac.uk |

| Systematic Name | L-carnitinamide amidohydrolase | wikipedia.orgqmul.ac.uk |

| Other Names | L-carnitinamidase, carnitine amidase, L-carnitine amidase | wikipedia.orgqmul.ac.ukgenome.jp |

| CAS Number | 117444-04-9 | wikipedia.orgqmul.ac.uk |

| Enzyme Class | Hydrolase (acting on linear amides) | wikipedia.orggenome.jp |

| Reaction | L-carnitinamide + H₂O → L-carnitine + NH₃ | qmul.ac.ukmodelseed.orgkegg.jp |

| Substrates | L-carnitinamide, H₂O | wikipedia.org |

| Products | L-carnitine, NH₃ | wikipedia.org |

| Stereospecificity | Acts on L-carnitinamide; does not act on D-carnitinamide. | qmul.ac.ukgenome.jp |

Investigating Transport Mechanisms of this compound Across Biological Membranes (in vitro/non-human models)

The movement of molecules across biological membranes can occur through passive mechanisms, like simple diffusion, or active transport, which requires energy and often involves specific protein transporters. byjus.comkhanacademy.org The transport of L-carnitine itself is a well-characterized process involving specific transporters, such as the CaiT antiporter in E. coli. nih.govresearchgate.net

However, studies investigating the transport of this compound are less common. An in vitro study using luminal perfusion of the rat cauda epididymidis was conducted to characterize the transport of L-carnitine. nih.gov This research found that the transport of L-carnitine was saturable and energy-dependent. nih.gov To identify the specificity of the transporter, various carnitine analogs and related compounds were tested for their ability to inhibit L-carnitine transport. The results showed that while D-carnitine and palmitoyl (B13399708) L-carnitine significantly inhibited L-carnitine uptake, DL-carnitinamide did not. nih.gov This finding suggests that in this specific non-human model, this compound does not share or compete for the same transport carrier as L-carnitine. nih.gov

Table 2: Effect of Various Compounds on L-carnitine Transport in Rat Cauda Epididymidis (in vitro)

| Compound (500 µM) | Inhibition of L-carnitine (50 µM) Transport | Source |

|---|---|---|

| D-carnitine | Significant Inhibition | nih.gov |

| Palmitoyl L-carnitine | Significant Inhibition | nih.gov |

| Deoxycarnitine | Significant Inhibition | nih.gov |

| DL-carnitinamide | No Significant Inhibition | nih.gov |

| Choline | No Significant Inhibition | nih.gov |

| Betaine | No Significant Inhibition | nih.gov |

Advanced Analytical Methodologies for Carnitinamide Research

Chromatographic Techniques for Separation and Quantification of Carnitinamide

Chromatography is fundamental to the analysis of this compound, enabling its separation from related compounds and endogenous substances in biological samples. The choice of technique is dictated by the physicochemical properties of this compound, which, like its parent compound carnitine, is highly polar and lacks a strong native chromophore, presenting unique analytical challenges. kosfaj.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of this compound and its analogues. kosfaj.org Due to the compound's high polarity and poor retention on conventional reversed-phase columns, specific strategies must be employed.

Reversed-phase HPLC (RP-HPLC) methods often utilize ion-pairing reagents in the mobile phase. glsciences.com Reagents such as sodium 1-heptanesulfonate are added to a buffered aqueous-organic mobile phase to form a neutral ion pair with the positively charged this compound, enhancing its retention on nonpolar stationary phases like C18. nih.govresearchgate.net Detection for these methods is typically achieved with UV detectors at low wavelengths, such as 205 nm or 225 nm, where the molecule exhibits some absorbance. nih.govsielc.com

For enhanced sensitivity and specificity, specialized detection methods involving pre-column derivatization are employed. This approach involves reacting this compound with a labeling agent to attach a moiety with strong UV absorbance or fluorescence properties. nih.gov For instance, derivatization with pyrene-1-carbonyl cyanide (PCC) yields a highly fluorescent product, allowing for quantification at trace levels using a fluorescence detector. nih.gov Another strategy involves derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) prior to HPLC separation. researchgate.net

Table 1: Representative HPLC Conditions for the Analysis of Carnitine and Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm) sarpublication.com | Primesep 100 (150 x 4.6 mm) sielc.com | Cation-exchange nih.gov |

| Mobile Phase | 0.05M Phosphate Buffer (pH 3.2): Methanol (95:5 v/v) sarpublication.com | Water/Acetonitrile with H₂SO₄ gradient sielc.com | Not specified |

| Special Reagent | None specified sarpublication.com | Sulfuric Acid (buffer) sielc.com | Pyrene-1-carbonyl cyanide (derivatization) nih.gov |

| Flow Rate | 0.9 mL/min sarpublication.com | 1.0 mL/min sielc.com | Not specified |

| Detection | UV at 225 nm sarpublication.com | UV at 205 nm sielc.com | Fluorescence nih.gov |

| Linear Range | 70 - 1120 µg/mL sarpublication.com | Not specified | 2.0 - 20 µg/mL nih.gov |

| LOD | 0.217 µg/mL sarpublication.com | Not specified | 0.5 µg/mL nih.gov |

Gas Chromatography (GC) is a powerful separation technique, but its application to non-volatile and thermally labile compounds like this compound is limited. youtube.comphenomenex.com Direct analysis is not feasible; therefore, chemical derivatization is a mandatory prerequisite to convert the analyte into a volatile and thermally stable form suitable for GC analysis. nih.gov This process is analogous to methods developed for carnitine and acylcarnitines, which are transformed into volatile esters before being introduced into the GC system, often coupled with a mass spectrometer for detection (GC-MS). nih.govnih.gov

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like this compound. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, making it inherently well-suited for quaternary ammonium (B1175870) compounds. Techniques such as Capillary Zone Electrophoresis (CZE) can be used for this compound determination, often coupled with direct or indirect UV detection. nih.gov CE methods are noted for their short analysis times, low consumption of reagents, and high separation efficiency. nih.govmdpi.com For enhanced sensitivity and structural confirmation, CE can be coupled directly to a mass spectrometer (CE-MS), a system demonstrated to be effective for analyzing carnitine and its derivatives in complex biological matrices like urine. nih.gov Research has shown that CE methods provide results comparable to validated HPLC techniques but with the advantages of speed and lower operational costs. nih.gov

Table 2: Performance Comparison of CE and HPLC for Carnitine Analysis

| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on electrophoretic mobility in an electric field. nih.gov | Separation based on partitioning between mobile and stationary phases. nih.gov |

| Analysis Time | Shorter nih.gov | Longer nih.gov |

| Running Cost | Low nih.gov | Higher nih.gov |

| Detection Limits | 2.4 - 4.7 µg/mL nih.gov | Comparable to CE nih.gov |

| Reproducibility (RSD%) | 1.2 - 4.4% nih.gov | Comparable to CE nih.gov |

| Recovery | 91 - 113% nih.gov | Comparable to CE nih.gov |

Data based on a comparative study of carnitine determination in food supplements. nih.gov

Spectroscopic and Spectrometric Approaches for this compound Characterization

While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are indispensable for the structural characterization of this compound. These techniques provide definitive evidence of molecular structure, conformation, and absolute configuration.

Mass spectrometry (MS) has become a pivotal technology in carnitine-related research, enabling the sensitive and specific determination of molecular structures. nih.govnih.gov When coupled with a separation technique like HPLC (LC-MS), it provides robust identification and quantification, overcoming the limitations of less specific detectors. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation and trace analysis. nih.govnih.gov In MS/MS, a precursor ion corresponding to this compound is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure, providing a high degree of confidence in its identification. For carnitine and its esters, this technique is used to generate specific acylcarnitine profiles, which are crucial in diagnostic applications. nih.govnih.gov For trace quantification, MS/MS is often operated in modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov This approach offers exceptional selectivity and sensitivity, allowing for the detection of analytes at very low concentrations in complex mixtures, a principle that is fully applicable to this compound research. nih.govwiley.comnih.gov Flow injection analysis tandem mass spectrometry (FIA-MS/MS) represents a high-throughput application of this technology, enabling rapid analysis without prior chromatographic separation. thermofisher.com

Table 3: Common Mass Spectrometry Scan Functions in Carnitine Analysis

| Scan Function | Description | Application |

|---|---|---|

| Full Scan | Acquires a mass spectrum over a defined m/z range. | General screening and identification of unknown compounds. nih.gov |

| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only specific m/z values. | Increased sensitivity for known target analytes. nih.gov |

| Product Ion Scan | A specific precursor ion is fragmented, and all resulting product ions are scanned. | Structural elucidation and confirmation of identity. nih.gov |

| Precursor Ion Scan | The instrument scans for all precursor ions that produce a specific, common product ion upon fragmentation. | Screening for a class of compounds that share a common structural moiety (e.g., carnitine derivatives). nih.gov |

| Multiple Reaction Monitoring (MRM) | Specific, predefined precursor-to-product ion transitions are monitored. | Highly selective and sensitive quantification of target analytes. nih.govthermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the unambiguous determination of molecular structure. sigmaaldrich.comwikipedia.org It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. wikipedia.orgyoutube.com For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm its covalent structure. core.ac.uk

The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers (via integration), and their proximity to other protons (via spin-spin coupling, which creates signal splitting or multiplets). nih.gov The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Together, these experiments allow for a complete assignment of the molecule's constitution, verifying its identity and assessing its purity after synthesis. core.ac.uknih.gov

Table 4: Information Derived from NMR Spectroscopy Parameters

| NMR Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Chemical Shift (δ) | Indicates the chemical environment of a nucleus (¹H or ¹³C). youtube.com | Differentiates between protons/carbons in the trimethylammonium group, the methylene (B1212753) groups, and the methine group. |

| Integration | Proportional to the number of nuclei giving rise to a signal (¹H NMR). nih.gov | Confirms the ratio of protons in the molecule (e.g., 9H for the (CH₃)₃N⁺ group). |

| Multiplicity (Splitting) | Reveals the number of adjacent, non-equivalent nuclei (¹H NMR). youtube.com | Establishes the connectivity between adjacent protons, confirming the -CH₂-CH-CH₂- backbone. |

| 2D NMR (e.g., COSY, HSQC) | Shows correlations between nuclei, providing definitive connectivity information. | Unambiguously assigns all proton and carbon signals and confirms the complete molecular structure. |

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique used to determine the absolute configuration (AC) of chiral molecules in solution. bruker.comwikipedia.org As this compound is a chiral compound, establishing its stereochemistry as either the (R) or (S)-enantiomer is critical. VCD measures the differential absorption of left versus right circularly polarized infrared light by a molecule during its vibrational transitions. biotools.us While enantiomers have identical standard IR spectra, their VCD spectra are mirror images (equal in magnitude but opposite in sign). spark904.nl

The determination of AC using VCD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum. americanlaboratory.com The VCD spectrum for one enantiomer (e.g., (R)-carnitinamide) is predicted using quantum chemical calculations, most commonly based on Density Functional Theory (DFT). wikipedia.orgnih.gov If the experimental spectrum of a sample matches the sign and relative intensity of the calculated (R)-enantiomer's spectrum, its absolute configuration is confidently assigned as (R). americanlaboratory.com A mirror-image match indicates the (S)-configuration. This method provides a reliable alternative to X-ray crystallography, with the significant advantage that it does not require the sample to be crystalline. biotools.us Furthermore, VCD is sensitive to the molecule's three-dimensional shape and can provide valuable insights into its preferred conformation in solution. nih.govresearchgate.net

Table 5: Steps for Absolute Configuration (AC) Determination by VCD

| Step | Action | Purpose |

|---|---|---|

| 1. Experimental Measurement | Measure the IR and VCD spectra of the this compound sample in a suitable solvent (e.g., deuterated methanol). spark904.nlresearchgate.net | To obtain the experimental chiroptical fingerprint of the molecule. |

| 2. Computational Modeling | Generate a 3D structure for one enantiomer (e.g., R-carnitinamide) and perform a conformational search to find low-energy structures. biotools.us | To identify the most stable conformations that contribute to the observed spectrum. |

| 3. Spectrum Calculation | Use quantum chemistry software (e.g., employing DFT) to calculate the theoretical IR and VCD spectra for the stable conformers. wikipedia.orgamericanlaboratory.com | To predict the VCD spectrum for a known absolute configuration. |

| 4. Spectral Comparison | Compare the experimental VCD spectrum with the population-weighted average of the calculated spectra. biotools.usamericanlaboratory.com | To find a match between experiment and theory. |

| 5. AC Assignment | If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, the sample is (R). If it is a mirror image, the sample is (S). americanlaboratory.com | To definitively assign the absolute stereochemistry of the this compound sample. |

Electrochemical and Other Advanced Detection Methods Applicable to this compound

The detection and quantification of this compound in various matrices necessitate the use of sensitive and selective analytical methodologies. While chromatographic techniques are common, electrochemical methods and advanced biosensors offer promising alternatives, providing rapid analysis, high sensitivity, and potential for miniaturization. nih.govmdpi.com

Electrochemical detection relies on the measurement of electrical signals (such as current or potential) generated by the oxidation or reduction of an electroactive analyte. libretexts.org Common potentiodynamic techniques include cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV), while potentiostatic methods like constant potential amperometry (CPA) are also utilized. nih.gov These methods are advantageous due to their potential for direct detection, cost-effectiveness, and portability, making them suitable for field studies and in-flow systems. libretexts.orgmdpi.com For instance, amperometric titration is a recognized technique for the analysis of related compounds and is mentioned in the European Pharmacopoeia in the context of this compound analysis. scribd.com

Another advanced approach involves the development of biosensors, which integrate a biological recognition element with a physicochemical transducer to achieve high selectivity. canatu.commdpi.com For compounds structurally similar to this compound, such as L-carnitine, enzyme-based electrochemical biosensors have been successfully developed. One such biosensor utilizes an enzyme-modified electrode combined with cathodic stripping voltammetry. researchgate.net This system is based on the enzymatic reaction between carnitine and acetyl-coenzyme A, catalyzed by carnitine acetyltransferase, which generates coenzyme A (CoA). The subsequent preconcentration and selective detection of CoA on a gold electrode allow for highly sensitive quantification of the target analyte. researchgate.net

Furthermore, ion-sensitive field-effect transistors (ISFETs) have been employed as a basis for carnitine biosensors. nih.gov In this design, carnitine acetyltransferase is immobilized on the ISFET's sensitive surface (e.g., Ta₂O₅). The enzymatic reaction leads to a change in ion concentration near the surface, which is detected by the transistor. nih.gov Such a microsystem, complete with a microfluidic channel, has demonstrated the ability to detect L-carnitine in the micromolar range, indicating its potential applicability for real sample analysis, such as in urine. nih.gov These biosensor platforms, which can be tailored using various biorecognition elements like antibodies, DNA, or enzymes, offer versatile and highly sensitive detection for a wide range of analytes, including this compound. canatu.com

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net It ensures the reliability, reproducibility, and accuracy of analytical data. jespublication.com For this compound analysis, as with any pharmaceutical compound, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). scirp.orgscirp.org Quality assurance (QA) encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled, with method validation being a cornerstone of the QA system. standardmethods.orgnih.gov

A comprehensive validation process for an analytical method for this compound would involve assessing several key parameters:

Specificity and Selectivity : Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net In chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and by conducting forced degradation studies. nih.govresearchgate.net Stress testing under conditions of acid and base hydrolysis, oxidation, heat, and photolysis helps to identify potential degradation products and proves the stability-indicating power of the method. nih.govresearchgate.net

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standard solutions at different concentrations (a minimum of 5 is recommended) and performing a linear regression analysis on the data. europa.eu The correlation coefficient (r²), y-intercept, and slope of the regression line are key indicators of linearity. nih.goveuropa.eu For related compounds, linearity has been demonstrated with correlation coefficients (r²) of 0.9997 and 0.996. researchgate.netscirp.org

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. jespublication.comeuropa.eu For an assay of a drug substance, the typical range is 80% to 120% of the test concentration. europa.eu

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. jespublication.com It is often assessed using recovery studies, where a known amount of the analyte is added (spiked) into a placebo or blank matrix and the percentage of the analyte recovered by the assay is calculated. nih.gov Recoveries between 100.83% and 101.54% have been reported for similar compounds, ensuring the accuracy of the method. nih.govresearchgate.net

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-assay precision) : Assesses precision over a short interval of time with the same analyst and equipment. jespublication.com

Intermediate Precision (Ruggedness) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment. scirp.org

Reproducibility : Assesses the precision between different laboratories. jespublication.com Precision is reported as the relative standard deviation (RSD). For pharmaceutical analysis, RSD values of less than 2.0% are generally considered acceptable. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu For a related HPLC method, an LOQ of 84.74 µg/mL was determined. nih.gov

The table below summarizes typical validation parameters for a chromatographic method applicable to carnitine-related compounds, which would be analogous for a this compound assay.

| Validation Parameter | Typical Acceptance Criteria | Example Finding (for related compounds) | Reference |

| Linearity (r²) | ≥ 0.995 | 0.9997 | nih.govresearchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.83% - 101.54% | nih.govresearchgate.net |

| Precision (RSD%) | ≤ 2.0% | Intra-day: 0.41% - 1.84%Inter-day: 0.99% - 1.60% | nih.gov |

| LOQ | Defined and validated | 84.74 µg/mL | nih.gov |

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). europa.eu This provides an indication of its reliability during normal usage. europa.eu

Stability Studies : A crucial part of quality assurance is conducting stability studies to understand how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light. neopharmlabs.comsiip.ac.in These studies are essential for determining re-test periods and shelf life. neopharmlabs.com They involve both long-term (real-time) and accelerated stability testing, using stability-indicating methods to quantify the active substance and its degradation products. neopharmlabs.comeuropa.eu

Quality assurance is further maintained through the routine use of quality control (QC) samples during analysis. standardmethods.orgcore.ac.uk These samples, which can include laboratory control samples or fortified blanks, are processed alongside experimental samples to monitor the performance of the analytical method and ensure the laboratory's output remains in a state of statistical control. standardmethods.orgnih.gov

Molecular Interactions and Conformational Studies of Carnitinamide

Ligand-Macromolecule Interactions (Theoretical and In Vitro Models)

The study of ligand-macromolecule interactions is fundamental to understanding the biological activity of Carnitinamide. Both theoretical and in vitro models are employed to elucidate the binding mechanisms and affinities of this compound with its target macromolecules.

Theoretical models, often employing computational simulations, provide insights into the molecular interactions at an atomic level. These models can predict the binding poses of this compound within the active site of a protein and estimate the binding free energy. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of molecular docking and molecular dynamics simulations are broadly applicable. For instance, in silico studies on the related molecule, L-carnitine, have been used to investigate its interaction with enzymes like lactate (B86563) dehydrogenase, providing a framework for how this compound's interactions could be modeled. wjarr.com Such studies typically involve creating a three-dimensional model of the target protein and virtually screening the ligand against it to identify potential binding sites and interaction modes, which are often governed by hydrogen bonds, electrostatic interactions, and van der Waals forces.

In vitro models offer experimental validation of the interactions predicted by theoretical studies. Techniques such as quantitative pull-down assays can be used to determine the dissociation constant (Kd), which is a measure of binding affinity between two molecules. nih.gov For example, an in vitro binding assay was successfully used to identify and characterize a cardiac carnitine binding protein. nih.gov This study demonstrated saturable binding of carnitine to a protein associated with the plasma membrane fraction, with a specific dissociation constant. nih.gov Although this study focused on carnitine, similar methodologies can be applied to investigate the binding of this compound to its specific molecular targets. The general steps for such an assay are outlined below.

| Step | Description | Purpose |

| 1 | Immobilization of the "bait" protein. | To create a stationary phase for capturing the "prey" protein. |

| 2 | Incubation with increasing concentrations of the "prey" protein (or ligand). | To achieve binding saturation and determine the binding affinity. |

| 3 | Separation of bound and unbound molecules. | To isolate the protein-ligand complexes for quantification. |

| 4 | Quantification of the bound fraction. | To calculate the dissociation constant (Kd). |

These in vitro assays are crucial for confirming direct binding and for quantitatively comparing the binding affinities of different ligands, including the enantiomers of this compound, to a specific macromolecule. nih.gov

Chiral Recognition and Stereoselective Binding Phenomena of this compound Enantiomers

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: D-Carnitinamide and L-Carnitinamide. The phenomenon of chiral recognition, where a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound, is of paramount importance in biological systems. nih.gov This stereoselectivity often dictates the pharmacological and toxicological properties of chiral drugs, as one enantiomer may be therapeutically active while the other is inactive or even harmful. nih.gov

The distinct three-dimensional arrangement of atoms in each this compound enantiomer leads to different binding interactions with chiral macromolecules such as proteins and receptors. nih.gov While specific studies on the stereoselective binding of this compound enantiomers are not widely reported, research on the parent compound, carnitine, provides significant insights. For instance, a fluorescence probe using graphene oxide-modified cadmium telluride (GO-CdTe) quantum dots has been developed for the chiral recognition of carnitine enantiomers. mdpi.com This system demonstrated a differential fluorescence response to D- and L-carnitine, with D-carnitine enhancing the fluorescence signal and L-carnitine quenching it. mdpi.com This indicates a clear stereoselective interaction between the chiral environment of the GO-CdTe quantum dots and the carnitine enantiomers.

The principles of stereoselective binding are well-established. For a chiral molecule to be recognized, there must be at least a three-point interaction between the chiral selector (e.g., a binding site on a protein) and the enantiomers. nih.gov This differential binding affinity can be quantified by comparing the dissociation constants (Kd) or inhibitory constants (Ki) of the two enantiomers for a particular macromolecule. For example, in studies of other chiral compounds, the binding affinities of enantiomers to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP) have shown significant stereoselectivity. nih.gov

The following table summarizes the key aspects of chiral recognition relevant to this compound:

| Aspect | Description | Significance for this compound |

| Enantiomers | D-Carnitinamide and L-Carnitinamide are non-superimposable mirror images. | Biological activity is likely to be stereospecific, with one enantiomer being more active or having a different effect than the other. |

| Chiral Selectors | Biological macromolecules like enzymes and receptors are chiral. | These macromolecules will interact differently with D- and L-Carnitinamide, leading to stereoselective binding. |

| Binding Affinity | The strength of the interaction between each enantiomer and a chiral selector can differ significantly. | This difference in affinity can lead to different pharmacokinetic and pharmacodynamic profiles for the two enantiomers. |

| Analytical Methods | Techniques like fluorescence spectroscopy and chiral chromatography can be used to distinguish between and quantify enantiomers. | These methods are essential for studying the stereoselective properties of this compound and for ensuring enantiomeric purity. |

Structural Dynamics and Conformational Preferences of this compound

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore crucial for understanding the behavior of this compound. drugdesign.org

Studies on the closely related molecules, carnitine and acetylcarnitine, have provided valuable insights into the likely conformational preferences of this compound. X-ray crystallography and high-resolution proton NMR spectroscopy have been used to determine the solid-state and solution conformations of these molecules. lsu.edu These studies revealed that carnitine and acetylcarnitine exhibit different preferred backbone conformations. lsu.edu

The relative populations of different conformers are determined by their relative energies, with lower energy conformations being more populated. The following table, based on findings for carnitine and acetylcarnitine, illustrates the likely important conformers for a carnitine-like backbone, which can be extrapolated to this compound.

| Torsion Angle | Conformation | Relative Population (Example) | Significance |

| C1-C2-C3-C4 | anti (extended) | Dominant in Carnitine | Affects the overall length and shape of the molecule. |

| C1-C2-C3-C4 | gauche (folded) | Prevalent in Acetylcarnitine | A folded conformation may be required for binding to certain enzymes. |

| N1-C4-C3-O3 | gauche | Highly preferred | This conformation appears to be a stable arrangement for the trimethylammonium and hydroxyl groups. |

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. nih.gov These simulations can model the movement of atoms over time, revealing the flexibility of the molecule and the transitions between different conformational states. Such studies on related systems, like the carnitine/acylcarnitine transporter, have shown how conformational changes are essential for biological function. uniroma3.it

Computational Chemistry and Molecular Modeling Applications for this compound

Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research, offering powerful methods to investigate molecules like this compound at an atomic level. rjpbr.comnih.gov These techniques can be used to predict molecular properties, simulate molecular interactions, and guide the design of new molecules with desired activities. researchgate.net

One of the primary applications of molecular modeling for this compound is in the study of its interactions with biological targets, as mentioned in section 5.1. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This can be used to identify the binding site of this compound on a protein and to estimate the strength of the interaction. For instance, in silico approaches have been used to study the binding of L-carnitine to lactate dehydrogenase, demonstrating the utility of these methods. wjarr.com

Molecular dynamics (MD) simulations provide a more dynamic view of molecular systems. nih.gov An MD simulation of this compound in a solvated environment can reveal its conformational flexibility and how it interacts with surrounding water molecules. nih.gov Furthermore, MD simulations of a this compound-protein complex can elucidate the stability of the binding and the key residues involved in the interaction. uniroma3.it The root mean square fluctuation (RMSF) is a common metric from MD simulations that indicates the flexibility of different parts of a molecule. researchgate.net

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to compute a wide range of properties for this compound with high accuracy. escholarship.org These calculations can determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov For example, Density Functional Theory (DFT) is a popular quantum chemical method used to study the electronic properties of molecules. rsc.org

The table below summarizes some of the key computational methods and their applications for studying this compound:

| Computational Method | Application for this compound | Information Gained |

| Molecular Docking | Predicting the binding mode of this compound to a target protein. | Binding pose, binding affinity, key interacting residues. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its complexes. | Conformational flexibility, stability of protein-ligand complexes, solvent effects. |

| Quantum Chemical Calculations (e.g., DFT) | Calculating the electronic and structural properties of this compound. | Optimized geometry, charge distribution, spectroscopic properties, reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of this compound derivatives. | Correlation between molecular structure and activity, guidance for designing more potent analogs. |

These computational approaches, often used in combination, provide a powerful platform for a detailed understanding of the chemical and biological properties of this compound, accelerating research and development in areas where this compound may be of interest. researchgate.net

Preclinical Research Methodologies and Investigative Approaches for Carnitinamide

In Vitro Cellular Models for Mechanistic Investigations (non-human cell lines)

In vitro cellular models are indispensable for initial mechanistic investigations of Carnitinamide, providing a controlled environment to study its effects at a cellular and molecular level. A primary focus of such studies would be to investigate the metabolic fate of this compound, particularly its potential conversion to carnitine. Since this compound is the amide of carnitine, its hydrolysis by amidohydrolase enzymes is a key area of investigation.

Non-human cell lines, such as those derived from rodent liver (e.g., H4IIE, AML12) or kidney (e.g., NRK-52E), are valuable tools for these studies. These cell lines express a range of metabolic enzymes, including amidohydrolases, which are capable of hydrolyzing amide bonds. nih.govnih.gov The enzymatic conversion of this compound to carnitine can be monitored over time by analyzing cell lysates and culture media.

Furthermore, these cellular models can be genetically modified to overexpress or knockdown specific amidohydrolases, allowing for a more precise identification of the enzymes responsible for this compound metabolism. Such studies provide crucial insights into the metabolic stability of the compound and whether it acts as a pro-drug for carnitine.

Below is an illustrative table of non-human cell lines that could be utilized for these mechanistic studies:

| Cell Line | Origin | Tissue | Relevant Characteristics | Investigative Focus for this compound |

| H4IIE | Rat | Hepatoma | Expresses a broad range of metabolic enzymes, including amidases. | Metabolic stability, rate of conversion to carnitine, identification of metabolizing enzymes. |

| AML12 | Mouse | Hepatocyte | Non-tumorigenic, retains many characteristics of primary hepatocytes. | Investigation of metabolic pathways in a more physiologically relevant liver cell model. |

| NRK-52E | Rat | Kidney Epithelium | Possesses transport and metabolic functions characteristic of renal tubules. | Assessment of renal metabolism and potential for transport. |

| Caco-2 | Canine (for comparative purposes) | Intestinal Epithelium | Forms a polarized monolayer, used to model intestinal absorption and metabolism. | Evaluation of intestinal hydrolysis and permeability. |

Ex Vivo Tissue Preparations for Metabolic and Transport Studies (non-human origin)

Ex vivo tissue preparations bridge the gap between in vitro cell culture and in vivo animal models, allowing for the study of this compound's metabolism and transport in the context of intact tissue architecture. Commonly used preparations include tissue slices and isolated perfused organs from non-human species, primarily rodents.

Liver and kidney slices are particularly useful for investigating the metabolism of xenobiotics. nih.gov These slices maintain the cellular heterogeneity and architecture of the organ, providing a more physiologically relevant environment than cultured cells. By incubating this compound with these tissue slices, researchers can determine the rate of its metabolism and identify the resulting metabolites.

Isolated perfused organ systems, such as the perfused rodent liver or kidney, offer a more dynamic model. In these systems, a solution containing this compound is circulated through the organ's vasculature, allowing for the study of its uptake, metabolism, and excretion in a continuous fashion. This methodology provides valuable data on organ-specific clearance and metabolic pathways.

The following table summarizes key ex vivo models and their applications in this compound research:

| Tissue Preparation | Species of Origin | Key Parameters Measured | Relevance to this compound Research |

| Liver Slices | Rat, Mouse | Rate of disappearance of this compound, appearance of carnitine and other metabolites. | Quantifying hepatic metabolism and identifying metabolic pathways. |

| Kidney Slices | Rat, Mouse | Metabolic rate, assessment of active transport processes. | Investigating renal metabolism and excretion mechanisms. |

| Perfused Liver | Rat, Mouse | Hepatic clearance, biliary excretion, metabolite profiling. | Determining the liver's role in the overall disposition of this compound. |

| Perfused Kidney | Rat, Mouse | Renal clearance, urinary excretion of parent compound and metabolites. | Understanding the mechanisms of renal handling and elimination. |

In Vivo Animal Models for Systemic Research (excluding human-centric efficacy/safety)

In vivo animal models are crucial for understanding the systemic behavior of this compound, providing data on its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context.

Rodent models, particularly mice and rats, are the most commonly used systems for initial biochemical and pharmacokinetic studies of new chemical entities. enamine.netnih.gov These studies involve the administration of this compound through various routes (e.g., intravenous, oral) and the subsequent collection of biological samples (e.g., blood, urine, feces) at different time points.

Biochemical studies in these models can assess the impact of this compound administration on endogenous levels of carnitine and its esters in various tissues. This helps to determine if this compound supplementation can effectively augment the body's carnitine pool.

Pharmacokinetic studies are designed to quantify the concentration of this compound and its primary metabolite, carnitine, in plasma and other tissues over time. enamine.net This data is used to calculate key pharmacokinetic parameters that describe the compound's fate in the body.

An illustrative table of pharmacokinetic parameters that would be determined in rodent studies is provided below:

| Parameter | Description | Importance for this compound Research |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |

| t1/2 | Half-life | Indicates the time it takes for the plasma concentration to decrease by half. |

| CL | Clearance | Measures the volume of plasma cleared of the compound per unit of time. |

| Vd | Volume of distribution | Indicates the extent to which the compound distributes into tissues. |

While rodent models provide essential initial data, non-rodent models, such as non-human primates (NHPs), can be valuable for translational research due to their greater physiological and metabolic similarity to humans. nih.govresearchgate.netnih.govumn.eduresearchgate.net NHPs are particularly useful for investigating aspects of metabolism that may differ between rodents and humans, ensuring a more accurate prediction of a compound's behavior in clinical studies.

For this compound, NHP models could be employed to confirm the metabolic pathways identified in rodents and to obtain more precise pharmacokinetic data that can be used to inform the design of first-in-human studies. Given the ethical considerations and higher costs associated with NHP research, these studies are typically reserved for compounds with promising preclinical data from lower species.

Bioanalytical Techniques in Preclinical Sample Analysis

The accurate quantification of this compound and its metabolites in biological matrices is fundamental to all preclinical research. Due to the polar nature of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice. biopharmaservices.comnih.govnih.govbioanalysis-zone.combiotrial.com

Sample preparation is a critical step in the bioanalytical workflow and typically involves protein precipitation to remove larger molecules from the plasma or tissue homogenates. zhulab.cnnih.govnih.govrsc.org This is often followed by solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte of interest.

For LC-MS/MS analysis, hydrophilic interaction liquid chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for the separation of highly polar compounds like this compound. nih.gov Mass spectrometric detection provides high sensitivity and selectivity, allowing for the accurate measurement of this compound and carnitine, even at low concentrations.

The table below outlines a typical validation of an LC-MS/MS method for the quantification of this compound in plasma, in accordance with regulatory guidelines.

| Validation Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a proportional relationship between instrument response and analyte concentration over a defined range. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the lower limit of quantification) | Demonstrates the closeness of the measured concentration to the true value. |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification) | Measures the degree of scatter among a series of measurements. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Confirms that the method can differentiate the analyte from other components in the sample. |

| Matrix Effect | Assessed to ensure that the sample matrix does not interfere with the ionization of the analyte. | Evaluates the influence of co-eluting endogenous components on the analytical signal. |

| Stability | Analyte is stable under various storage and processing conditions. | Ensures the integrity of the analyte from sample collection to analysis. |

Future Research Directions and Translational Perspectives for Carnitinamide Analogs

Development of Novel Carnitinamide Derivatives as Research Probes

The development of novel this compound derivatives holds significant promise for their use as research probes to investigate complex biological processes. By modifying the core this compound structure, researchers can create tools to explore enzymatic functions, metabolic pathways, and cellular transport mechanisms with greater precision. These synthetic analogs can be designed with specific properties, such as fluorescence or isotopic labels, to facilitate their detection and tracking within biological systems.

One area of focus is the synthesis of derivatives that can act as specific inhibitors or substrates for enzymes involved in carnitine metabolism. For example, altering the acyl group or the trimethylammonium head of this compound could yield compounds that selectively interact with carnitine acyltransferases or other related enzymes. Such probes would be invaluable for mapping active sites and understanding the kinetics and regulatory mechanisms of these enzymes.

Furthermore, the creation of deuterated this compound analogs, such as L-glutaryl carnitine-d6 chloride, provides stable isotope-labeled compounds for use in metabolic research. These labeled molecules can be traced through metabolic pathways using techniques like mass spectrometry, allowing for a detailed analysis of carnitine metabolism and its interplay with other metabolic networks. The synthesis of such derivatives often involves the hydrolysis of a corresponding deuterated this compound chloride. The development of these research tools is crucial for advancing our understanding of the physiological and pathological roles of carnitine and its derivatives.

Advancements in Biotechnological Production of this compound and its Enantiomers

The increasing demand for enantiomerically pure L-carnitine in the pharmaceutical and food industries has spurred significant research into biotechnological production methods, where this compound often serves as a key intermediate. researchgate.netresearchgate.net Biotechnological approaches, utilizing either whole microorganisms or isolated enzymes, are highly valued for their stereoselectivity, which is difficult to achieve through traditional chemical synthesis. researchgate.netpharmasalmanac.com

One of the primary strategies involves the resolution of racemic mixtures, such as D,L-carnitinamide. researchgate.netnih.gov This can be accomplished through enzymatic hydrolysis, where an enzyme selectively acts on one enantiomer, allowing for the separation of the desired L-carnitine or its precursor. For instance, D-camphorate has been used in the resolution of D,L-carnitinamide. nih.govsci-hub.sescispace.com

Another promising avenue is the use of nitrile hydratases (NHases) for the production of amides from nitriles. frontiersin.orgnih.gov Recombinant DNA technology has enabled the use of engineered bacteria, such as Escherichia coli, harboring robust NHase genes to produce various amides. frontiersin.org These biocatalysts can convert nitriles to their corresponding amides under mild conditions, offering an environmentally friendly alternative to chemical methods. frontiersin.orgnih.gov The application of NHase technology to produce this compound from its corresponding nitrile precursor is an active area of research. google.com The development of highly active and stable NHases is a key focus for making this process industrially viable. frontiersin.orgmdpi.com

The synthesis of L-carnitine from achiral precursors is another significant advancement. researchgate.netnih.gov For example, carnitine dehydrogenase can be used for the enzymatic reduction of 3-dehydrocarnitine (B1234330) to L-carnitine. nih.gov These enzymatic processes are often coupled with cofactor regeneration systems to be economically feasible. nih.gov The use of microorganisms like E. coli and Proteus sp. to biotransform precursors like crotonobetaine into L-carnitine has been extensively studied and illustrates the power of combining fundamental metabolic knowledge with applied bioprocess engineering. nih.govscispace.com

Interactive Table: Biotechnological Production Methods Involving this compound

| Production Strategy | Starting Material | Key Biocatalyst/Method | Target Product |

| Racemic Resolution | D,L-Carnitinamide | Selective enzymes, D-camphorate | L-Carnitine precursor |

| Nitrile Hydration | Carnitine nitrile | Nitrile Hydratase (NHase) | This compound |

| Achiral Precursor Biotransformation | Crotonobetaine | E. coli, Proteus sp. | L-Carnitine |

| Enzymatic Reduction | 3-Dehydrocarnitine | Carnitine Dehydrogenase | L-Carnitine |

Theoretical and Computational Predictions of this compound Behavior in Biological Systems

Theoretical and computational approaches are becoming indispensable tools for predicting and understanding the behavior of molecules like this compound within complex biological systems. uu.nltudelft.nl These methods, which include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations, provide insights into molecular interactions at an atomic level, complementing experimental studies. mdpi.comnih.gov

Computational modeling can be used to predict the binding affinity and conformation of this compound and its analogs with target proteins, such as enzymes and transporters. mdpi.comfrontiersin.org This is particularly useful in the rational design of novel derivatives with enhanced or specific biological activities. mdpi.com For instance, by modeling the interaction of different this compound derivatives with the active site of an enzyme, researchers can predict which modifications are likely to improve binding and efficacy. mdpi.com

Molecular dynamics simulations can further elucidate the dynamic behavior of this compound in solution and its interactions with biological membranes and proteins over time. tudelft.nl This can reveal important information about the conformational changes that this compound undergoes upon binding and the stability of the resulting complex. Vibrational Circular Dichroism (VCD) spectroscopy, combined with Density Functional Theory (DFT) calculations, has been used to study the conformational aspects and intermolecular interactions of carnitine derivatives, providing valuable data that can inform computational models. researchgate.net

Furthermore, computational tools are being developed to model entire metabolic pathways and cellular processes. nih.govplos.org By integrating data from genomics, proteomics, and metabolomics, these models can simulate the flux of metabolites, including this compound, through various pathways under different physiological conditions. This systems biology approach can help to identify key regulatory points and predict the downstream effects of modulating this compound levels or the activity of related enzymes. uu.nl The development of hybrid models that combine different modeling formalisms is a promising area for creating more comprehensive and predictive models of biological systems. nih.gov

Elucidation of Undiscovered Biochemical Roles of this compound in Non-Human Systems

While the roles of carnitine are well-studied in mammals, its functions and the significance of its amide derivative, this compound, in non-human systems are less understood and represent a fertile ground for future research. nih.govjscholaronline.org Investigating these roles can reveal novel biochemical pathways and provide insights into the evolution of metabolic processes.

In Microorganisms: In bacteria, carnitine serves as an important osmoprotectant and can also enhance tolerance to various environmental stresses. nih.gov Some bacteria can metabolize carnitine as a source of carbon, nitrogen, and energy. nih.gov The metabolic pathways involved in carnitine degradation in bacteria are distinct from those in eukaryotes and involve enzymes such as carnitine dehydratase and crotonobetaine reductase. scispace.com The potential role of this compound as an intermediate or signaling molecule in these microbial pathways is an area that warrants further investigation. Understanding how gut microbiota metabolize dietary carnitine and its derivatives is also of growing interest due to its implications for host health. nih.govfrontiersin.org

In Plants: In plants, carnitine has been implicated in lipid metabolism and as a regulator of oxidative stress. nih.gov Exogenous application of L-carnitine has been shown to promote plant growth and mitigate the genotoxic damage caused by salt stress in species like barley and Arabidopsis thaliana. nih.govnih.gov It is suggested that carnitine may act through antioxidant properties and by modulating the abscisic acid pathway. nih.gov The presence and potential functions of this compound in these processes are currently unknown. Research could explore whether plants can synthesize this compound and if it plays a role in stress response, energy metabolism, or as a signaling molecule.

In Non-Mammalian Eukaryotes: In other non-mammalian eukaryotes, such as yeast and insects, carnitine is involved in lipid metabolism and energy production, similar to its role in mammals. jscholaronline.orgnih.govnih.gov For instance, L-carnitine is considered a vitamin for the mealworm. jscholaronline.org The study of carnitine metabolism in these model organisms has provided valuable insights into fundamental biological processes. nih.gov Exploring the biochemistry of this compound in these systems could uncover conserved or unique functions. For example, investigating its role in the energy metabolism of insect flight muscles or during yeast fermentation could reveal specialized metabolic adaptations. The development of advanced expression systems in non-mammalian eukaryotes could also facilitate the production and study of enzymes involved in this compound metabolism. nih.govmdpi.com

Interactive Table: Known and Potential Roles of Carnitine/Carnitinamide in Non-Human Systems

| Organism Group | Known Roles of Carnitine | Potential Research Areas for this compound |

| Bacteria | Osmoprotectant, stress tolerance, carbon/nitrogen/energy source. nih.gov | Role as a metabolic intermediate, signaling molecule in carnitine degradation pathways, interaction with gut microbiota. |

| Plants | Lipid metabolism, oxidative stress regulation, salt stress mitigation. nih.govnih.gov | Synthesis and presence in plant tissues, role in stress response and energy signaling. |

| Non-Mammalian Eukaryotes (e.g., insects, yeast) | Lipid metabolism, energy production. jscholaronline.orgnih.gov | Function in specialized metabolic processes (e.g., insect flight), role during different life cycle stages or environmental conditions. |

Q & A

Q. What methodologies are recommended to resolve discrepancies in pharmacokinetic data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity in study designs (e.g., dosing regimens, animal strains). Apply sensitivity analysis to identify outliers and use pharmacokinetic modeling (e.g., non-compartmental analysis) to normalize parameters like AUC and Cmax. Cross-validate results with in silico simulations (e.g., GastroPlus®) .

Q. How should researchers address contradictory findings in this compound’s therapeutic efficacy across preclinical models?

- Methodological Answer : Perform a principal contradiction analysis to determine if disparities arise from methodological differences (e.g., dosing schedules) or biological variability (e.g., species-specific metabolism). Replicate studies under standardized conditions (e.g., ISO/IEC 17025) and use Bayesian statistics to quantify the probability of efficacy across models .

Methodological Rigor & Literature Synthesis

Q. What strategies ensure a systematic review of this compound’s therapeutic potential addresses heterogeneous study designs?

- Methodological Answer :

Define inclusion criteria using PICO (Population, Intervention, Comparison, Outcome).

Use Covidence or Rayyan for screening, with dual-reviewer conflict resolution.

Apply GRADE criteria to evaluate evidence quality, prioritizing RCTs and blinded studies.